Oleyl chloride

Surfactant Science Colloid Chemistry Green Chemistry

Researchers formulating low-CMC surfactants face inherent limitations with saturated-chain acyl chlorides. Oleyl chloride (CAS 59485-81-3) overcomes this through its cis-unsaturated C18 chain and reactive terminal chloride. • Enables N-oleoyl amino acid surfactants with CMC values as low as 0.7 μmol/L-100- to 1000-fold below saturated analogs, reducing dosage and environmental footprint. • Produces rigid biofoams via tannin esterification, outperforming lauryl/palmitoyl chloride derivatives in stiffness and morphology. • Ambient-temperature Re₂O₇-catalyzed metathesis substrate for telechelic compounds and pheromone precursors. Moisture-sensitive; packaged under inert conditions to preserve acyl chloride integrity during global transit.

Molecular Formula C18H35Cl
Molecular Weight 286.9 g/mol
CAS No. 59485-81-3
Cat. No. B1353179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl chloride
CAS59485-81-3
Molecular FormulaC18H35Cl
Molecular Weight286.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCl
InChIInChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3
InChIKeyIFABLCIRROMTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleyl Chloride (CAS 59485-81-3): Chemical Identity and Core Properties of a cis-Unsaturated C18 Fatty Acyl Chloride


Oleyl chloride (CAS 59485-81-3, also designated as (Z)-1-chlorooctadec-9-ene or 9-octadecenoyl chloride) is a long-chain unsaturated fatty acyl chloride with the molecular formula C₁₈H₃₅Cl and a molecular weight of 286.93 g/mol [1]. Its defining structural feature is a cis (Z) double bond at the C9–C10 position within an 18-carbon chain, capped by a reactive terminal chloride [2]. This confers an XLogP3 of 9.0 and a calculated surface tension of 30.0 dyne/cm [1], while the unsaturated acyl chloride core, typically sourced from oleic acid (cis-9-octadecenoic acid), endows it with high nucleophilic reactivity and pronounced hydrophobicity [3].

Oleyl Chloride (CAS 59485-81-3): Why Saturated Analogs or Alcohols Cannot Replicate Its cis-Unsaturation-Driven Performance


The performance of oleyl chloride (CAS 59485-81-3) is intrinsically tied to its cis double bond and terminal acyl chloride, features that saturated analogs (e.g., stearoyl chloride) and oxygen-containing counterparts (e.g., oleyl alcohol) lack. In surfactant synthesis, derivatives of the unsaturated oleyl chain produce micelles with lower critical micelle concentration (CMC) values than saturated-chain counterparts, a direct consequence of the cis geometry disrupting hydrophobic packing [1]. In materials science, esterification with oleyl chloride yields biofoams with distinct rigidity and morphology compared to those made with lauryl or palmitoyl chloride [2]. These structural differences translate into divergent interfacial behavior and material performance, rendering simple in-class substitution invalid for applications where micellization efficiency or mechanical properties are critical.

Oleyl Chloride (CAS 59485-81-3): Quantified Differentiation Evidence Against Key Comparators


Derived Surfactants Exhibit 2–3 Orders of Magnitude Lower CMC than Saturated Analogs or Commercial SLS

Sodium N-oleoyl amino acid surfactants synthesized directly from oleyl chloride achieve critical micelle concentrations (CMC) of 0.7–4.8 μmol/L, which are markedly lower than both sodium lauryl sulfate (SLS), a widely used commercial anionic surfactant (CMC ≈ 8.2 mmol/L at 25°C), and saturated C18 fatty acid derivatives, which exhibit CMC values in the range of 0.1–1.0 mmol/L [1]. This 2–3 order-of-magnitude reduction in CMC demonstrates that the cis-unsaturation in the oleyl chain dramatically enhances micelle formation efficiency [1].

Surfactant Science Colloid Chemistry Green Chemistry

Oleyl-Esterified Biofoams Exhibit Divergent Flexibility Compared to Lauryl- and Palmitoyl-Esterified Counterparts

In flexible tannin-furanic biofoam systems, esterification with oleyl chloride yields a material with distinct mechanical and morphological behavior compared to those prepared with lauryl chloride or palmitoyl chloride [1]. While lauryl- and palmitoyl-esterified foams demonstrate similar and expected flexible compression profiles, the oleyl-esterified foam exhibits rigidity characteristics akin to a rigid foam, resulting in significantly decreased flexibility [1].

Renewable Materials Polymer Chemistry Biobased Foams

Oleyl Chloride Enables Ambient-Temperature Olefin Metathesis with High Activity on Modified Re₂O₇ Catalysts

Oleyl chloride (1-chloro-cis-9-octadecene) undergoes effective metathesis and disproportionation at ambient temperature when catalyzed by Re₂O₇–Al₂O₃ or its modified forms (e.g., Re₂O₇–MexOy–Al₂O₃, where MexOy = V₂O₅, MoO₃, WO₃, GeO₂) [1]. The modified catalyst exhibits very high activity even at low rhenium content, contrasting with many internal olefin metathesis reactions that require elevated temperatures or more forcing conditions with standard catalysts [1].

Olefin Metathesis Catalysis Fine Chemical Synthesis

Synthesis of Oleic Anhydride Requires Oleoyl Chloride Prepared with Oxalyl Chloride for Satisfactory Yields

When preparing fatty acid anhydrides, oleic anhydride can only be obtained satisfactorily (>90% yield) when the intermediate oleoyl chloride is synthesized using oxalyl chloride; alternative chlorinating agents such as thionyl chloride or phosphorus trichloride yield inferior results for the subsequent anhydride formation [1]. This contrasts with saturated fatty acid chlorides (e.g., decanoyl, lauroyl, myristoyl, palmitoyl, stearoyl), which produce high anhydride yields regardless of the chlorinating agent used [1].

Synthetic Methodology Anhydride Synthesis Process Chemistry

Calculated Surface Tension of Oleyl Chloride (30.0 dyne/cm) Differs from Oleoyl Chloride (31.9 dyne/cm)

Computational estimation of surface tension reveals a measurable difference between the two common nomenclature variants: oleyl chloride (CAS 16507-61-2, C₁₈H₃₅Cl, MW 286.93) has a calculated surface tension of 30.0 dyne/cm [1], while oleoyl chloride (CAS 112-77-6, C₁₈H₃₃ClO, MW 300.91) has a calculated surface tension of 31.9 dyne/cm [2]. This 6% difference in predicted surface tension aligns with the structural distinction (alkyl chloride vs. acyl chloride) and may influence interfacial behavior in formulations.

Surface Chemistry Computational Chemistry Quality Control

Oleyl Chloride (CAS 59485-81-3): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of Ultra-Low CMC Amino Acid Surfactants for Concentrated Formulations

Leverage the cis-unsaturation of oleyl chloride to produce sodium N-oleoyl amino acid surfactants with CMC values as low as 0.7 μmol/L, enabling high-performance, low-dosage detergents, emulsifiers, and personal care products [1]. This application directly exploits the 2–3 order of magnitude CMC reduction compared to saturated analogs, reducing raw material usage and environmental impact [1].

Engineering Rigidity in Biobased Tannin-Furanic Foams via Oleyl Esterification

Utilize oleyl chloride as the esterifying agent for tannin to fabricate biofoams with increased rigidity and altered morphology relative to those made with lauryl or palmitoyl chloride [2]. This enables the production of stiffer, potentially more durable foam materials for insulation or structural applications where flexibility is undesirable [2].

Ambient-Temperature Metathesis for Telechelic and Pheromone Precursor Synthesis

Employ oleyl chloride as a substrate in Re₂O₇-catalyzed olefin metathesis at ambient temperature to generate telechelic compounds or insect sex attractant pheromone precursors [3]. This mild-condition approach reduces energy costs and simplifies process control compared to high-temperature metathesis routes [3].

High-Yield Oleic Anhydride Production Requiring Oxalyl Chloride-Derived Oleoyl Chloride

For the synthesis of oleic anhydride in >90% yield, procure or prepare oleoyl chloride specifically using oxalyl chloride as the chlorinating agent [4]. This is a critical process specification not required for saturated fatty acid chloride counterparts, and failure to observe it will result in unsatisfactory anhydride yields [4].

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